REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](=[O:16])[NH:4][CH:5]=[C:6]([C:8]2[CH:13]=[C:12](C)C=C(C)N=2)[CH:7]=1.O=C1NC=C(C2C=C(C)C=C(C)N=2)C=[C:19]1[C:20]([NH2:22])=O>>[NH2:1][C:2]1[C:3](=[O:16])[NH:4][CH:5]=[C:6]([C:8]2[CH:13]=[CH:12][N:22]=[CH:20][CH:19]=2)[CH:7]=1
|
Name
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3-Amino-5-(4,6-dimethyl-2-pyridinyl)-2(1H)-pyridinone
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(NC=C(C1)C1=NC(=CC(=C1)C)C)=O
|
Name
|
1,2-dihydro-2-oxo-5-(4,6-dimethyl-2-pyridinyl)-nicotinamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C(C(=O)N)=CC(=CN1)C1=NC(=CC(=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(NC=C(C1)C1=CC=NC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |